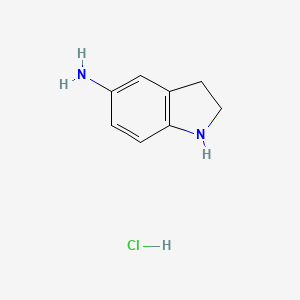

Indolin-5-amine hydrochloride

Vue d'ensemble

Description

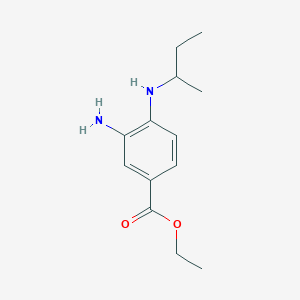

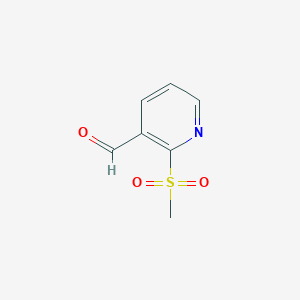

Indolin-5-amine hydrochloride, also known as 2,3-dihydro-1H-indol-5-ylamine hydrochloride, is a compound with the formula C₈H₁₁ClN₂ . It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The indoline structure is found in a large number of natural products and has been used in the design of various drugs .

Molecular Structure Analysis

The molecular structure of Indolin-5-amine hydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, and the NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Physical And Chemical Properties Analysis

Indolin-5-amine hydrochloride is a solid at room temperature . It has a molecular weight of 207.1 . The compound is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Synthesis and Anti-Proliferative Activity

A study by Meti et al. (2017) involved the synthesis of novel biphenyl derived 5-substituted-indolin-2-one derivatives. These compounds displayed potent anti-proliferative activity against a panel of 60 human cancer cell lines, indicating potential applications in cancer therapy (Meti et al., 2017).

Regiospecific Epoxide Opening

Chouhan et al. (2011) developed a mild and eco-friendly method for aminolysis of 3-oxirane-indolin-2-ones, resulting in 3-hydroxy-3-aminomethylindolin-2-ones. This process is significant for its regiospecificity and potential environmental benefits (Chouhan et al., 2011).

Synthesis of Porphyrin Indolin-2-one Conjugates

Menezes et al. (2012) synthesized new porphyrin indolin-2-one conjugates using palladium-catalyzed amination reactions. This methodology offers a promising approach for creating functionalized indolin-2-ones, useful in various chemical and pharmaceutical applications (Menezes et al., 2012).

I2-Mediated Cross-Dehydrogenative Coupling

Tang et al. (2021) reported a protocol for synthesizing indolin-2-ones from benzofuranones and aryl amines using iodine as a mediator. This method is noted for its efficiency and potential for further chemical manipulations (Tang et al., 2021).

Silver Nitrate Induced Cyclization Reactions

Ghavtadze et al. (2010) explored the use of silver nitrate in cyclization reactions of N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines, leading to the synthesis of annulated pyridine derivatives. This research offers insights into the utility of silver in organic synthesis (Ghavtadze et al., 2010).

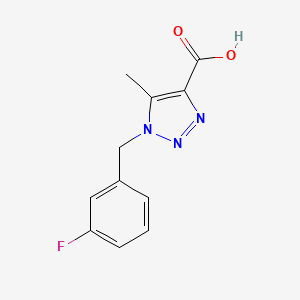

Discovery of Novel Tyrosine Kinase Inhibitor

Sun et al. (2003) discovered a novel indolin-2-one derivative, 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, which shows potent activity against VEGF-R2 and PDGF-Rbeta tyrosine kinases. This compound is significant for its potential in cancer treatment (Sun et al., 2003).

Asymmetric Synthesis of Drug-like Compounds

Ramachary et al. (2014) achieved asymmetric synthesis of functionalized spiro[chroman-3,3'-indolin]-2'-ones, highlighting the potential of these compounds in pharmaceutical development (Ramachary et al., 2014).

Safety And Hazards

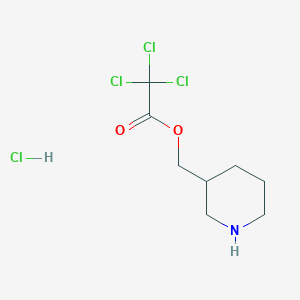

The safety information for Indolin-5-amine hydrochloride indicates that it is classified under the GHS06 pictogram, with the signal word “Danger” and the hazard statement H301 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

Orientations Futures

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name |

2,3-dihydro-1H-indol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJAZFUWYDPDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-5-amine hydrochloride | |

CAS RN |

2759-14-0 | |

| Record name | 1H-Indol-5-amine, 2,3-dihydro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2759-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B1397234.png)

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397238.png)